molecular formula C13H19NO2S B6185991 (1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide CAS No. 2679949-64-3

(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide

Cat. No. B6185991
CAS RN: 2679949-64-3
M. Wt: 253.4
InChI Key:
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Description

(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide, also known as 1-cyclopentyl-1-phenylethane-1-sulfonamide, is a sulfonamide compound that has a wide range of applications in scientific research. It is an important reagent in organic synthesis, and has been studied for its potential as a therapeutic agent.

Scientific Research Applications

(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamidel-1-phenylethane-1-sulfonamide is a useful reagent in organic synthesis, and has been used in the synthesis of a variety of compounds. It has been used in the synthesis of anti-cancer drugs, as well as in the synthesis of drugs for the treatment of Alzheimer’s disease. Additionally, it has been used in the synthesis of a variety of other biologically active compounds, such as insecticides and fungicides.

Mechanism of Action

(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamidel-1-phenylethane-1-sulfonamide is believed to act as a sulfonamide inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in the transmission of nerve impulses. By inhibiting acetylcholinesterase, (1S)-N-cyclopentyl-1-phenylethane-1-sulfonamidel-1-phenylethane-1-sulfonamide increases the levels of acetylcholine in the brain, which may have beneficial effects on cognitive function.
Biochemical and Physiological Effects
(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamidel-1-phenylethane-1-sulfonamide has been studied for its potential as a therapeutic agent. In animal studies, it has been shown to have beneficial effects on cognitive function, including improved memory and learning. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, as well as to have potential anti-cancer and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamidel-1-phenylethane-1-sulfonamide is a useful reagent in organic synthesis, and has a wide range of applications in scientific research. It is relatively easy to synthesize, and can be isolated in high yields. However, it is important to be aware of the potential for toxicity, as it has been shown to have toxic effects in animal studies.

Future Directions

(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamidel-1-phenylethane-1-sulfonamide has a wide range of potential applications in scientific research. In the future, it may be studied further for its potential as a therapeutic agent, as well as for its potential to be used in the synthesis of a variety of biologically active compounds. Additionally, further research may be conducted to explore the potential toxic effects of (1S)-N-cyclopentyl-1-phenylethane-1-sulfonamidel-1-phenylethane-1-sulfonamide.

Synthesis Methods

(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamidel-1-phenylethane-1-sulfonamide can be synthesized using a variety of methods. One method involves the reaction of cyclopentanone with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction yields the desired product, (1S)-N-cyclopentyl-1-phenylethane-1-sulfonamidel-1-phenylethane-1-sulfonamide, as well as by-products such as sodium chloride. This method is simple and efficient, and the desired product can be isolated in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide involves the reaction of cyclopentylmagnesium bromide with (1S)-1-chloro-1-phenylethane followed by reaction with sulfamide.", "Starting Materials": [ "(1S)-1-chloro-1-phenylethane", "cyclopentylmagnesium bromide", "sulfamide" ], "Reaction": [ "Step 1: Preparation of cyclopentylmagnesium bromide by reacting cyclopentyl bromide with magnesium in diethyl ether.", "Step 2: Reaction of (1S)-1-chloro-1-phenylethane with cyclopentylmagnesium bromide in diethyl ether to form (1S)-N-cyclopentyl-1-phenylethane.", "Step 3: Reaction of (1S)-N-cyclopentyl-1-phenylethane with sulfamide in ethanol to form (1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide." ] }

CAS RN

2679949-64-3

Product Name

(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide

Molecular Formula

C13H19NO2S

Molecular Weight

253.4

Purity

95

Origin of Product

United States

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